Aminobenztropine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Dopamine Function in the Brain

Aminobenztropine's mechanism of action involves blocking the reuptake of dopamine in the central nervous system, leading to increased dopamine levels. This property makes it a valuable tool for researchers studying dopamine's role in various neurological functions. For example, studies have utilized aminobenztropine to investigate its impact on:

- Motor function: By observing the effects of aminobenztropine on motor symptoms in Parkinson's disease models, researchers can gain insights into the relationship between dopamine and movement control .

- Cognitive function: Studies have explored the potential of aminobenztropine to improve cognitive function in conditions like schizophrenia, where dopamine dysregulation is suspected to play a role .

- Reward processing: Researchers have employed aminobenztropine to investigate its influence on reward processing and motivation, areas heavily influenced by the dopamine system .

Investigating Neurodegenerative Diseases

Beyond its use in understanding dopamine function, aminobenztropine has potential applications in research on neurodegenerative diseases like Parkinson's disease and Lewy body dementia. These conditions are characterized by the loss of dopamine-producing neurons, and researchers are exploring whether aminobenztropine can offer neuroprotective effects or alleviate specific symptoms in animal models .

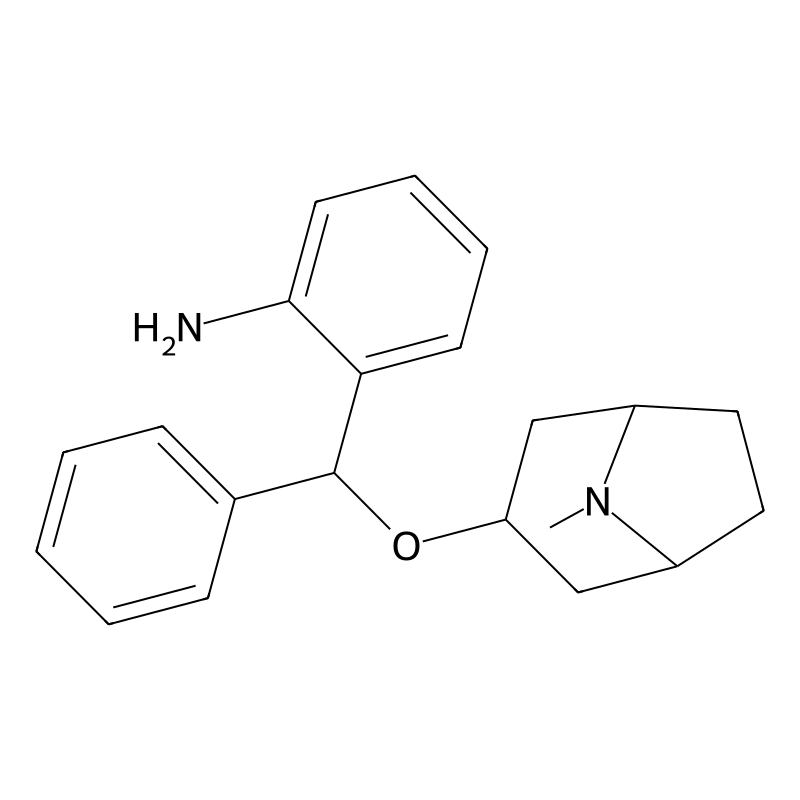

Aminobenztropine is a chemical compound classified as a muscarinic antagonist and is structurally related to benztropine. Its chemical formula is , and it has a molecular weight of approximately 338.45 g/mol. The compound is known for its ability to interact with muscarinic acetylcholine receptors, which play a crucial role in various physiological processes, including neurotransmission and muscle contraction. Aminobenztropine has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and other movement disorders due to its dopaminergic and anticholinergic properties .

Aminobenztropine's mechanism of action in treating movement disorders involves its interaction with the central nervous system. It acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 receptors []. By blocking the action of acetylcholine, a neurotransmitter, ABT helps reduce tremors, rigidity, and other symptoms associated with Parkinson's disease and dystonia.

Aminobenztropine undergoes several metabolic transformations primarily through phase I reactions, which include N-oxidation, N-dealkylation, and hydroxylation of the aromatic ring. These metabolic processes lead to the formation of various metabolites that can exhibit different pharmacological activities. The compound also interacts with various enzymes and receptors, influencing neurotransmitter dynamics in the central nervous system .

Aminobenztropine exhibits significant biological activity as an antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype. This interaction inhibits acetylcholine's action, which can alleviate symptoms associated with excessive cholinergic activity, such as those seen in Parkinson's disease. Additionally, aminobenztropine has shown potential in modulating dopaminergic signaling pathways, making it relevant for treating disorders characterized by dopaminergic dysregulation .

The synthesis of aminobenztropine typically involves multi-step organic reactions starting from readily available precursors. One common method includes the reaction of tropic acid derivatives with appropriate amines to form the desired piperidine or piperazine structures. Variations in the synthetic route can lead to different derivatives with altered pharmacological profiles. The introduction of amino groups at specific positions on the aromatic ring has been shown to affect binding affinity to muscarinic receptors significantly .

Aminobenztropine has potential applications in treating neurological disorders such as Parkinson's disease due to its ability to balance cholinergic and dopaminergic activity. It may also be investigated for its role in managing symptoms related to other movement disorders and cognitive impairments associated with neurodegenerative diseases. Furthermore, its unique properties make it a candidate for research into new therapeutic agents targeting muscarinic receptors .

Studies have demonstrated that aminobenztropine interacts with various neurotransmitter systems beyond just muscarinic receptors. It has been shown to inhibit sodium-dependent dopamine transporters, which can enhance dopaminergic signaling under certain conditions. Additionally, interaction studies suggest that aminobenztropine may influence serotonin and norepinephrine transport mechanisms, further complicating its pharmacological profile and potential therapeutic uses .

Aminobenztropine shares structural similarities with several other compounds that also target muscarinic receptors or exhibit anticholinergic properties. Some notable similar compounds include:

- Benztropine: A widely used anticholinergic agent for Parkinson's disease; structurally similar but lacks the amino group that characterizes aminobenztropine.

- Trihexyphenidyl: Another anticholinergic drug used for Parkinson's disease; it has a different structural framework but serves similar therapeutic purposes.

- Scopolamine: An alkaloid used primarily for motion sickness; it acts on muscarinic receptors but differs significantly in structure and pharmacokinetics.

Comparison TableCompound Structure Similarity Primary Use Unique Features Aminobenztropine High Parkinson's Disease Dual action on muscarinic and dopaminergic systems Benztropine High Parkinson's Disease Lacks amino group; primarily anticholinergic Trihexyphenidyl Moderate Parkinson's Disease Different structural framework Scopolamine Low Motion Sickness Alkaloid origin; distinct pharmacological profile

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Aminobenztropine | High | Parkinson's Disease | Dual action on muscarinic and dopaminergic systems |

| Benztropine | High | Parkinson's Disease | Lacks amino group; primarily anticholinergic |

| Trihexyphenidyl | Moderate | Parkinson's Disease | Different structural framework |

| Scopolamine | Low | Motion Sickness | Alkaloid origin; distinct pharmacological profile |

Aminobenztropine's unique combination of properties allows it to function effectively within multiple neurotransmitter systems, distinguishing it from these similar compounds while offering potential advantages in therapeutic contexts .

Laboratory-Scale Synthetic Pathways

Aminobenztropine, chemically known as 3-(2′-Aminobenzhydryloxy)tropane with the molecular formula C₂₁H₂₆N₂O and molecular weight of 322.44 g/mol, represents a significant tropane alkaloid derivative with structural complexity requiring sophisticated synthetic approaches [3] [4]. The compound exists as a white crystalline solid with specific solubility properties including solubility in 0.1 M hydrochloric acid, dimethyl sulfoxide, and methanol, while remaining insoluble in 0.1 M sodium hydroxide [1] [4].

Key Intermediate: 3-Hydroxytropane Derivative Formation

The synthesis of aminobenztropine begins with the formation of crucial tropane-based intermediates, following established tropane alkaloid biosynthetic pathways [9] [26]. The initial step involves the preparation of 3-hydroxytropane derivatives through tropinone reduction protocols, where tropinone reductase enzymes facilitate the conversion process [15]. Research has demonstrated that tropinone reduction occurs through two distinct reductase pathways: tropinone reductase I producing tropine and tropinone reductase II yielding pseudotropine, with the former showing 25-fold higher activity [15].

The formation of 3-hydroxytropane derivatives can be achieved through multiple synthetic routes, including the classical Robinson synthesis approach that utilizes a biomimetic [3+3]-annulation process involving 1,3-bis-iminium ions and 1,3-bis-enolates synthons [12]. Alternative modern approaches employ radical-based methodologies, where radical [3+3]-annulation reactions utilize 1,3-bis-α-amino radical donors and 1,3-bis radical acceptors to construct the tropane skeleton [12].

Benzhydryloxy Group Introduction via Nucleophilic Substitution

The introduction of the benzhydryloxy group represents a critical synthetic transformation requiring precise nucleophilic substitution conditions [13] [16]. Research indicates that benzhydryl compounds can be prepared through various methodologies, including metal-catalyzed reactions and multicomponent reaction strategies [16]. The benzhydryloxy group attachment typically involves the reaction of tropine with diphenylmethanol derivatives under acidic catalysis conditions .

Studies have shown that the nucleophilic substitution process for benzhydryl ether formation can be optimized through careful solvent selection and reaction parameter control [32]. The synthesis of symmetrical bis(benzhydryl)ethers using p-toluenesulfonyl chloride under solvent-free conditions at 110°C has demonstrated high efficiency with yields reaching significant percentages [32]. The mechanism involves carbocation formation from benzhydrol followed by nucleophilic attack from the hydroxyl-containing tropane derivative [30].

Final Amination and Purification Protocols

The final amination step in aminobenztropine synthesis involves the introduction of the amino group to the benzhydryl moiety through reductive amination protocols [19] [27]. Combinatorial synthesis approaches have utilized radical azidonation of 3-benzyloxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester as a key synthetic step, with optimization achieved by adding 10% dimethylformamide to enhance reaction efficiency [27] [36].

The purification protocols for aminobenztropine involve multiple chromatographic techniques including silica gel column chromatography and crystallization procedures [19]. Research has demonstrated that purification can be enhanced through the formation of oxalate salts, typically achieved by treating the free base in isopropanol with equimolar ratios of oxalic acid in acetone [19]. Some oxalate salts require recrystallization from hot methanol or methanol-acetone solvent mixtures to achieve pharmaceutical-grade purity [19].

Industrial-Scale Manufacturing Optimization

Solvent Selection for Large-Batch Reactions

Industrial-scale production of aminobenztropine requires careful consideration of solvent systems to ensure optimal reaction efficiency and economic viability [23]. Research has indicated that solvent optimization profoundly impacts reaction efficiency, with specific examples showing that adding 10% dimethylformamide to radical azidonation steps significantly improves yield outcomes . The choice of extraction solvents becomes particularly critical for industrial applications, where cost-effectiveness and environmental considerations must be balanced with synthetic efficiency [33].

Studies on tropane alkaloid extraction have demonstrated that ionic liquid aqueous solutions can serve as effective extraction media, with optimized concentrations achieving extraction efficiencies exceeding 120% [33]. The solid-liquid ratio optimization for industrial applications typically involves ratios of 1:20 (g/mL) with ultrasonic power settings of 90 W and extraction times of 30 minutes [33].

| Solvent System | Extraction Efficiency | Optimal Ratio | Processing Time |

|---|---|---|---|

| Ionic Liquid Aqueous | 121.3% [33] | 1:20 g/mL [33] | 30 minutes [33] |

| Dimethylformamide Addition | Enhanced yield | 10% addition | Variable |

| Organic-Aqueous Biphasic | 80-fold enrichment [31] | 1:180 phase ratio [31] | 10 minutes [31] |

Catalytic Efficiency and Yield Maximization Strategies

Industrial manufacturing optimization focuses on catalytic efficiency improvements and yield maximization through systematic parameter optimization [20] [21]. Research has demonstrated that catalytic asymmetric synthesis approaches can achieve high yields, purity, and enantioselectivity through the use of confined imidodiphosphorimidate catalysts [20]. These catalytic systems enable scalable, one-pot approaches that significantly improve manufacturing efficiency [20].

Biocatalytic optimization strategies have shown remarkable success in tropane-related compound synthesis, with transaminase-mediated reactions achieving optimal conditions at pH 6.0 and 30°C [23]. The optimization of cofactor dosages, specifically pyridoxal-5'-phosphate at 2 mM concentrations, has proven sufficient for single-step reactions while maintaining cost-effectiveness [23].

| Optimization Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| pH Level | 6.0 [23] | Maximum titer [23] | Biocatalytic systems [23] |

| Temperature | 30°C [23] | Enhanced efficiency [23] | Enzymatic reactions [23] |

| Cofactor Concentration | 2 mM PLP [23] | Sufficient activity [23] | Single-step protocols [23] |

| Amino Donor Equivalent | 60 mM [23] | Highest titer [23] | Transaminase reactions [23] |

The implementation of continuous feeding strategies and in situ co-product removal has been identified as promising approaches for further yield enhancement in industrial settings [23]. These methodologies represent sustainable alternatives to traditional chemical synthesis routes, offering environmental benefits while maintaining economic viability for large-scale production [23].